molecular formula C18H16FNO4S B2937026 methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291871-16-3

methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2937026
CAS No.: 1291871-16-3
M. Wt: 361.39
InChI Key: RWDFIOMYXVVZEI-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized under acidic conditions to yield the benzothiazine core. The final step involves esterification with methyl chloroformate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazine derivatives, sulfoxides, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dimethylphenyl)-6-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • Methyl 4-(3,4-dimethylphenyl)-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Uniqueness

The presence of the fluorine atom in methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide enhances its chemical stability and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, making the compound more resistant to metabolic degradation and increasing its potential efficacy in biological applications .

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFIOMYXVVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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